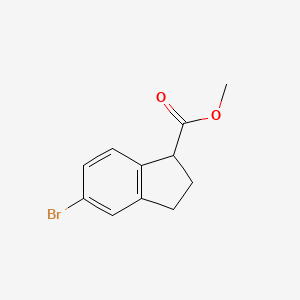

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate

Vue d'ensemble

Description

“Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate” is a chemical compound with the CAS Number: 1132943-97-5 . Its IUPAC name is methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate . The molecular weight of this compound is 269.14 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrO2/c1-12 (11 (14)15-2)6-5-8-7-9 (13)3-4-10 (8)12/h3-4,7H,5-6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a boiling point of 301.1±42.0 C at 760 mmHg .Applications De Recherche Scientifique

Synthesis of Indole Derivatives

Indole derivatives: are significant in the realm of natural products and pharmaceuticals due to their presence in various alkaloids . Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate serves as a precursor in the synthesis of these compounds, which are crucial for cell biology and have been increasingly used for treating cancer cells, microbes, and various disorders .

Antiviral Agents

The structure of Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate can be modified to create antiviral agents . Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses, making them valuable in the development of new antiviral drugs .

Anti-inflammatory and Anticancer Activities

Indole derivatives, synthesized from compounds like Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate, exhibit anti-inflammatory and anticancer properties. These activities are crucial for the development of new therapeutic agents aimed at treating chronic inflammation and various types of cancer .

Anti-HIV Properties

Modifications of the Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate structure have led to the creation of compounds with anti-HIV properties . These derivatives can bind with high affinity to multiple receptors, which is essential for developing new drugs to combat HIV .

Antioxidant Applications

The antioxidant properties of indole derivatives make them candidates for protecting cells from oxidative stress. This is particularly important in the prevention of diseases that are caused by free radicals .

Antimicrobial and Antitubercular Uses

Indole derivatives from Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate have been explored for their antimicrobial and antitubercular activities. These properties are significant for creating new treatments for bacterial infections, including drug-resistant strains .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFPEFZNIZENAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2878895.png)

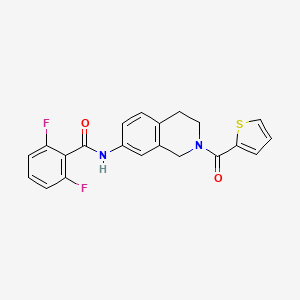

![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(2-methy lprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2878913.png)

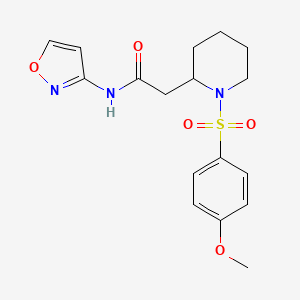

![2-Methyl-4-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2878914.png)

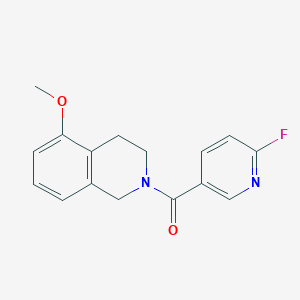

![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)